![molecular formula C22H27N9O2 B2503730 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1428371-40-7](/img/structure/B2503730.png)
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H27N9O2 and its molecular weight is 449.519. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of related pyrazolyl and pyridazinyl derivatives has been explored, with some compounds showing promising antiviral activities. For instance, Attaby et al. (2006) synthesized heterocyclic compounds based on pyrazolyl and pyridazinyl scaffolds, which were evaluated for their cytotoxicity and antiviral activities, including anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006).
Antibacterial and Antifungal Properties
Compounds structurally related to the query chemical have been investigated for their antibacterial and antifungal properties. For example, Bhatt et al. (2016) reported on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed significant antimicrobial activities against a range of bacteria and fungi (Bhatt et al., 2016).
Anticancer Activity
The exploration of anticancer properties is a critical area of research for compounds like "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone." Díaz et al. (2020) synthesized a series of pyrazoles, identifying compounds with potential as σ1 receptor antagonists for pain management, which also implicates their use in cancer pain management (Díaz et al., 2020).
Analgesic Effects
Research into the analgesic effects of related compounds provides insights into their potential therapeutic applications. Savelon et al. (1998) evaluated a series of compounds for their analgesic efficacy, finding some to be more potent than aspirin in certain models (Savelon et al., 1998).
properties
IUPAC Name |
1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2/c32-22(17-33-21-8-7-20(26-27-21)31-12-4-9-23-31)30-15-13-29(14-16-30)19-6-5-18(24-25-19)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLEAQQJCRILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone |
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